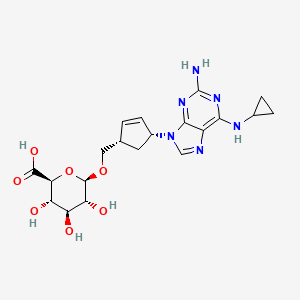

Abacavir 5'-beta-D-Glucuronide

Description

Contextualization within Nucleoside Analog Metabolism Pathways

The metabolism of Abacavir (B1662851) is a prime example of how the body processes nucleoside analogs. Unlike many other drugs, Abacavir is not significantly metabolized by the cytochrome P450 enzyme system. drugbank.comviivhealthcare.com Instead, its primary metabolic pathways are hepatic and involve cytosolic enzymes. pharmgkb.orgviivhealthcare.com

The two main routes of Abacavir metabolism are:

Oxidation: Catalyzed by alcohol dehydrogenase, this pathway converts Abacavir to its 5'-carboxylic acid metabolite. drugbank.comviivhealthcare.com This process involves a two-step oxidation via an aldehyde intermediate. acs.orgresearchgate.net

Glucuronidation: This pathway, mediated by UDP-glucuronosyltransferase (UGT) enzymes, conjugates Abacavir with glucuronic acid to form Abacavir 5'-beta-D-Glucuronide. pharmgkb.orgreactome.org

Significance as a Phase II Glucuronide Conjugate

The formation of this compound is a classic example of a Phase II metabolic reaction. Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule, which typically increases its water solubility and facilitates its excretion from the body. scielo.br

Glucuronidation is one of the most important Phase II pathways, catalyzed by the UGT superfamily of enzymes. scielo.br In the case of Abacavir, a member of the UGT enzyme family facilitates the reaction between Abacavir and UDP-glucuronate, resulting in the formation of this compound and UDP. reactome.org While the specific UGT isozyme(s) responsible for Abacavir glucuronidation have not been definitively identified, UGT2B7 is known to play a role. reactome.orgnih.gov

The addition of the glucuronide moiety to Abacavir significantly alters its physicochemical properties, rendering it more polar and readily excretable in the urine. drugbank.comnih.gov This metabolic step is crucial for the clearance of Abacavir from the body, preventing the accumulation of the parent drug. nih.gov The resulting glucuronide metabolite is pharmacologically inactive, meaning it does not contribute to the antiviral effect of the drug. drugbank.comviivhealthcare.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 384329-76-4 | biosynth.comscbt.com |

| Molecular Formula | C₂₀H₂₆N₆O₇ | biosynth.comfda.gov |

| Molecular Weight | 462.46 g/mol | biosynth.comfda.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| Abacavir | |

| This compound | |

| Abacavir 5'-carboxylic acid | |

| Carbovir triphosphate | |

| UDP-glucuronate |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUQBKKUUVMK-OLMRCODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384329-76-4 | |

| Record name | Abacavir 5'-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR 5'-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Ugt Mediated Biotransformation of Abacavir to Its 5 Beta D Glucuronide

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Enzyme Family Involvement

The UGTs are a superfamily of enzymes that play a pivotal role in the metabolism of a wide array of xenobiotics, including many pharmaceutical agents, as well as endogenous compounds. taylorandfrancis.comfrontiersin.org These enzymes catalyze the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-alpha-D-glucuronic acid (UDPGA), to a substrate. ontosight.airesearchgate.net In the case of abacavir (B1662851), this process occurs at the 5'-hydroxyl group of the drug, resulting in the formation of abacavir 5'-beta-D-glucuronide. drugbank.comresearchgate.net

Identification and Characterization of Specific UGT Isoforms Responsible for Abacavir Glucuronidation in In Vitro Systems

While it is well-established that UGT enzymes are responsible for the glucuronidation of abacavir, the specific isoforms that predominantly carry out this reaction in humans have not been definitively identified in the available scientific literature. nih.gov However, research on other nucleoside reverse transcriptase inhibitors (NRTIs) and related compounds provides some insight. For instance, UGT2B7 is a key enzyme in the glucuronidation of zidovudine (B1683550) (AZT), another NRTI often used in combination therapy. nih.govnih.gov Studies have shown that genetic polymorphisms in UGT enzymes, including UGT2B7, can impact the metabolic profile of abacavir, suggesting a potential role for this isoform. nih.gov Further in vitro studies using a panel of recombinant human UGT isoforms would be necessary to precisely identify and characterize the specific enzymes responsible for abacavir glucuronidation. Such studies would involve incubating abacavir with individual UGT isoforms and measuring the rate of formation of this compound.

Substrate Recognition and Binding Dynamics of Abacavir with UGT Enzymes

The precise molecular interactions that govern the recognition and binding of abacavir within the active site of the responsible UGT isoforms are not yet fully elucidated. The three-dimensional structures of most human UGTs have been challenging to determine due to their membrane-bound nature. nih.gov However, homology modeling based on the crystal structures of related proteins can offer predictive insights into substrate binding. frontiersin.org The binding of abacavir to a UGT enzyme would involve specific interactions between the chemical moieties of the drug and the amino acid residues lining the active site of the enzyme. The cyclopentene (B43876) ring, the purine (B94841) base, and the primary alcohol at the 5' position of abacavir would all contribute to the binding affinity and orientation within the enzyme's catalytic pocket. Molecular dynamics simulations of abacavir with models of UGT isoforms could provide a more dynamic picture of the binding process, revealing the conformational changes that may occur upon substrate binding. nih.gov

Kinetic Characterization of Abacavir Glucuronidation by UGTs in Recombinant Expression Systems and Cellular Models

Detailed kinetic parameters (such as Km and Vmax) for the glucuronidation of abacavir by specific human UGT isoforms are not extensively available in the public domain. To determine these parameters, in vitro experiments using recombinant UGTs expressed in cellular systems (e.g., HEK293 cells) or using human liver microsomes are required. pharmgkb.orgpharmgkb.org Such studies would allow for the characterization of the enzymatic reaction according to Michaelis-Menten kinetics, providing a measure of the enzyme's affinity for abacavir (Km) and the maximum rate of the reaction (Vmax).

For illustrative purposes, the table below shows hypothetical kinetic data for abacavir glucuronidation by different UGT isoforms, which would be the goal of future research in this area.

| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Recombinant UGT1A1 | Data not available | Data not available |

| Recombinant UGT1A9 | Data not available | Data not available |

| Recombinant UGT2B7 | Data not available | Data not available |

| Human Liver Microsomes | Data not available | Data not available |

This table represents a template for data that would be generated from in vitro kinetic studies. Currently, specific values for abacavir are not published.

Mechanistic Insights into the Glucuronidation Reaction

The glucuronidation of abacavir is a biochemical process that involves the covalent attachment of a glucuronic acid molecule to the drug. This reaction proceeds via a well-established enzymatic mechanism common to UGT-catalyzed transformations.

Role of UDP-alpha-D-Glucuronic Acid as the Glycosyl Donor

The essential co-substrate for the glucuronidation of abacavir is UDP-alpha-D-glucuronic acid (UDPGA). taylorandfrancis.comontosight.ai UDPGA is a high-energy activated form of glucuronic acid that is synthesized in the cytoplasm of hepatocytes. The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the 5'-hydroxyl group of abacavir. researchgate.net This reaction involves a nucleophilic attack by the oxygen atom of the abacavir's primary alcohol on the anomeric carbon (C1) of the glucuronic acid portion of UDPGA. ontosight.airesearchgate.net The result is the formation of a stable ether linkage and the release of uridine diphosphate (UDP).

Stereochemical Aspects of 5'-beta-D-Glucuronide Formation

The glucuronidation of abacavir is a stereospecific reaction. The product, this compound, indicates that the newly formed glycosidic bond has a beta configuration. taylorandfrancis.comfrontiersin.org This means that the substituent at the anomeric carbon of the glucuronic acid moiety is on the same side of the sugar ring as the C6 carboxyl group. UGT enzymes are known to catalyze reactions with an inversion of configuration at the anomeric carbon of the glucuronic acid donor, which is in the alpha configuration in UDPGA. The enzyme's active site architecture precisely orients both the abacavir molecule and UDPGA to facilitate the backside nucleophilic attack, leading to the formation of the beta-glucuronide. core.ac.uk The stereoselectivity of UGT enzymes is a critical aspect of their function, ensuring the formation of specific and well-defined metabolites. pharmgkb.orgnih.govpharmgkb.org

Enzymatic Transformation of Abacavir to its 5'-beta-D-Glucuronide Metabolite

The biotransformation of the antiretroviral agent abacavir is a critical process in its elimination from the body. A primary pathway in this metabolic cascade is the enzymatic formation of this compound, a reaction mediated by a specific family of enzymes. This process, known as glucuronidation, converts the parent drug into a more water-soluble compound, facilitating its excretion.

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgscielo.br These enzymes are pivotal in the metabolism of a wide array of xenobiotics and endogenous compounds. In the case of abacavir, UGTs, in conjunction with alcohol dehydrogenase (ADH), are the principal enzymes responsible for its hepatic metabolism. pharmgkb.org While ADH oxidizes abacavir to its 5'-carboxylate metabolite, the UGT-mediated pathway directly leads to the production of the inactive this compound. pharmgkb.org

Comparative Glucuronidation of Abacavir Across Diverse Biological Systems

The metabolic fate of abacavir, particularly its conversion to this compound, exhibits notable variations across different biological matrices and species. These differences are evident in both in vitro studies utilizing liver subcellular fractions and in vivo investigations in non-human animal models.

In Vitro Studies in Liver Microsomes and S9 Fractions from Various Species

In vitro models, such as liver microsomes and S9 fractions, are instrumental in characterizing the metabolic pathways of therapeutic agents. Studies utilizing these preparations from human, monkey, and rat livers have consistently demonstrated that glucuronidation is a major metabolic route for abacavir. scielo.brscielo.brpmda.go.jp

While direct comparative kinetic data for abacavir glucuronidation across a wide range of species is not extensively documented in single studies, the available information indicates species-specific differences in metabolic activity. For instance, in vitro studies with human liver microsomes have been fundamental in establishing the role of UGT enzymes in the formation of this compound. scielo.brscielo.br

Investigations using liver S9 fractions from Arochlor-induced rats, non-induced rats, cynomolgus monkeys, and humans have shown that the metabolic profile and the extent of metabolism were similar between the induced rat, monkey, and human S9 fractions, while very little metabolism was observed in the non-induced rat. nih.gov This suggests that the enzymatic machinery responsible for abacavir metabolism, including glucuronidation, can be induced and that there are basal differences in metabolic capacity between species.

The following table summarizes findings from various in vitro studies:

| Biological Matrix | Species | Key Findings on Glucuronidation | Reference |

|---|---|---|---|

| Liver Microsomes | Human | Demonstrated the involvement of UGT enzymes in the formation of this compound. | scielo.brscielo.br |

| Liver S9 Fraction | Human, Cynomolgus Monkey, Rat (induced and non-induced) | Similar metabolic profiles and extent of metabolism observed in induced rat, monkey, and human S9 fractions. Minimal metabolism in non-induced rat S9. Two different glucuronides were observed. | nih.gov |

| Liver S9 Fraction | Mouse, Rat | Biotransformations of abacavir were identified as oxidation products and were similar between the two species. | pmda.go.jp |

Metabolic Profiles in Non-Human Animal Models

Preclinical studies in non-human animal models are crucial for understanding the pharmacokinetics and metabolism of a drug before human administration. In the case of abacavir, these studies have revealed both similarities and differences in its metabolic disposition compared to humans.

In monkeys, the metabolic profile of abacavir closely mirrors that in humans. The 5'-carboxylate and 5'-glucuronide metabolites are the two principal metabolites identified in monkey urine. europa.eu Specifically, the 5'-glucuronide accounted for 32% of the administered dose in monkeys, a figure comparable to the 36% observed in humans. pharmgkb.orgeuropa.eu

Studies in rats have also identified the formation of abacavir metabolites, with its excretion being primarily biliary. nih.gov Abacavir and its metabolites are also known to be secreted into the milk of lactating rats. europa.eu

The following table provides a comparative overview of the urinary excretion of abacavir and its major metabolites in humans and monkeys.

| Species | Unchanged Abacavir (% of dose in urine) | 5'-Carboxylate Metabolite (% of dose in urine) | 5'-Glucuronide Metabolite (% of dose in urine) | Reference |

|---|---|---|---|---|

| Human | <2% | ~30% | ~36% | pharmgkb.orgnih.gov |

| Monkey | ~11-13% | ~20% | ~32% | europa.eu |

These comparative data underscore the importance of selecting appropriate animal models in preclinical drug development and highlight the conserved, yet distinct, nature of abacavir's metabolic pathways across species.

Synthetic Strategies and Reference Material Development for Abacavir 5 Beta D Glucuronide

Chemical and Chemo-Enzymatic Synthesis Methodologies for Nucleoside Glucuronides

The synthesis of nucleoside glucuronides, including Abacavir (B1662851) 5'-beta-D-Glucuronide, presents a significant chemical challenge, primarily in achieving stereoselective formation of the β-glycosidic bond. academie-sciences.fr Both purely chemical and combined chemo-enzymatic strategies have been developed to address this challenge. rsc.orgworktribe.com

Chemical Synthesis: Traditional chemical synthesis is a cornerstone for producing nucleoside analogues. academie-sciences.fr These multi-step processes typically involve:

Protection: Protecting reactive functional groups on both the nucleoside (Abacavir) and the glucuronic acid donor to prevent unwanted side reactions.

Glycosylation: Creating the key glycosidic bond between the 5'-hydroxyl group of Abacavir and the anomeric carbon of a protected glucuronic acid derivative. The Vorbrüggen glycosylation is a frequently used method for this step. academie-sciences.fr

Deprotection: Removing the protecting groups under mild conditions to yield the final glucuronide. This step is often critical to avoid degradation of the target molecule. hyphadiscovery.com

While versatile, purely chemical methods can suffer from low yields and the formation of undesired anomers (α-glucuronide), which complicates purification. academie-sciences.fr

Chemo-Enzymatic Synthesis: Chemo-enzymatic approaches have emerged as powerful alternatives, leveraging the high selectivity and efficiency of enzymes to overcome the limitations of traditional chemistry. worktribe.comfrontiersin.org This strategy combines the flexibility of chemical synthesis with the specificity of biocatalysis. frontiersin.org Key enzymatic methods include:

Transglycosylation: Using enzymes like nucleoside phosphorylases to exchange the nucleobase of a donor nucleoside with another, generating the desired product with precise stereocontrol. academie-sciences.frnih.gov

Enzymatic Glucuronidation: Employing UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in vivo, to catalyze the transfer of glucuronic acid from a donor substrate (UDP-glucuronic acid) to the drug molecule. hyphadiscovery.com

The primary advantage of enzymatic synthesis is the exquisite stereospecificity, which almost exclusively yields the desired β-anomer, simplifying downstream processing and purification. frontiersin.orgnih.gov

Table 1: Comparison of Synthesis Methodologies for Nucleoside Glucuronides

| Feature | Chemical Synthesis | Chemo-Enzymatic Synthesis |

| Stereoselectivity | Often produces a mixture of α and β anomers, requiring chromatographic separation. academie-sciences.fr | Highly stereoselective, yielding predominantly the desired β-anomer. nih.gov |

| Reaction Conditions | May require harsh conditions and toxic reagents. | Typically proceeds under mild, aqueous conditions (neutral pH, room temperature). frontiersin.org |

| Protecting Groups | Requires multiple protection and deprotection steps. academie-sciences.fr | Often eliminates the need for protecting groups, reducing step count. hyphadiscovery.com |

| Substrate Scope | Highly versatile and applicable to a wide range of unnatural nucleosides. frontiersin.org | Can be limited by the substrate specificity of the enzyme. frontiersin.org |

| Process Complexity | Multi-step, often with complex purification of intermediates. | Can be streamlined into one-pot cascade reactions, simplifying the process. frontiersin.org |

Production and Purification Techniques for Abacavir 5'-beta-D-Glucuronide as an Analytical Standard

The production of this compound as an analytical standard demands high purity and rigorous characterization to ensure its suitability for quantitative analysis. The compound is commercially available from various suppliers as a reference material, typically with a purity exceeding 95%. sussex-research.com

Production Strategy: A chemo-enzymatic approach is often favored for producing the analytical standard due to its efficiency and stereoselectivity. A plausible production scheme involves:

Substrate Preparation: Synthesis of Abacavir API and the activated sugar donor, UDP-glucuronic acid (UDPGA).

Enzymatic Reaction: Incubation of Abacavir and UDPGA with a specific recombinant UDP-glucuronosyltransferase (UGT) enzyme, such as UGT1A4 or UGT2B10, which are known to be involved in N-glucuronidation. hyphadiscovery.com The reaction is carried out in a buffered aqueous solution under optimized temperature and pH conditions.

Quenching and Isolation: The reaction is stopped, and the crude product is isolated from the enzymatic mixture.

Purification and Characterization: Given the polar nature of the glucuronide, purification is almost universally accomplished using chromatographic techniques.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. obolibrary.orgveeprho.com A preparative column is used to separate the target glucuronide from unreacted Abacavir, UDPGA, and any minor byproducts. The collected fractions containing the pure product are then combined and lyophilized to yield a stable, solid material.

Characterization: The identity and purity of the final standard are confirmed through a panel of analytical techniques. Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is quantitatively assessed by HPLC, often with UV detection, by comparing the area of the main peak to any impurity peaks. mybiosource.com

For use as a reference standard, the material is meticulously packaged and stored under controlled conditions, typically at -20°C, to ensure long-term stability. lgcstandards.com

Table 2: Summary of Production and Purification for this compound Standard

| Stage | Technique/Method | Purpose |

| Synthesis | Chemo-enzymatic reaction using UGT enzymes. | To stereoselectively synthesize the β-glucuronide from Abacavir and UDPGA. |

| Purification | Preparative Reversed-Phase HPLC. | To isolate the glucuronide from starting materials and byproducts to achieve >95% purity. sussex-research.com |

| Structure Elucidation | NMR Spectroscopy, Mass Spectrometry. | To confirm the chemical structure and stereochemistry of the synthesized compound. hyphadiscovery.com |

| Purity Analysis | Analytical HPLC-UV. | To accurately quantify the purity of the final reference standard. mybiosource.com |

| Final Form | Lyophilized solid. | To provide a stable material for long-term storage and accurate weighing. |

| Storage | -20°C under inert atmosphere. | To prevent degradation and maintain the integrity of the standard. lgcstandards.compharmaffiliates.com |

Role of this compound in Impurity Profiling and Related Substance Studies for Abacavir Active Pharmaceutical Ingredient

This compound is not just a metabolite; it is also considered a potential process-related impurity or degradation product in the final Abacavir API. In humans, a significant portion (around 36%) of an Abacavir dose is eliminated as this glucuronide metabolite. Therefore, regulatory authorities require that its presence in the drug substance be monitored and controlled within strict limits.

The analytical standard of this compound is indispensable for this purpose. Its primary role is in the development, validation, and routine execution of analytical tests for impurity profiling and related substance analysis of Abacavir API.

Application in Analytical Methods: The most common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. obolibrary.orgveeprho.com The reference standard is used to:

Identify the Impurity: By injecting the standard into the HPLC system, analysts can determine its precise retention time. This allows for the unambiguous identification of the corresponding peak in the chromatogram of an Abacavir API sample.

Quantify the Impurity: The standard is used to prepare calibration curves, enabling the accurate quantification of the this compound impurity in test samples. This ensures that its level does not exceed the reporting, identification, and qualification thresholds set by regulatory bodies like the ICH.

In essence, the availability of a well-characterized this compound standard is a prerequisite for demonstrating the purity and, by extension, the safety of the Abacavir API. It allows drug manufacturers to develop robust analytical controls that can detect and measure this specific related substance, ensuring each batch of the drug meets the required quality specifications.

Table 3: Use of this compound Standard in HPLC Analysis of Abacavir API

| Step | Action | Purpose |

| Method Development | Inject the standard into the HPLC system. | To determine the retention time and response factor for this compound. |

| Method Validation | Analyze solutions of the standard at known concentrations. | To establish linearity, accuracy, precision, and the limit of detection/quantification for the impurity. |

| Routine Analysis | Analyze a sample of Abacavir API. | To generate a chromatogram of the drug substance. |

| Identification | Compare peaks in the API sample to the retention time of the standard. | To confirm the presence or absence of the glucuronide impurity. veeprho.com |

| Quantification | Calculate the concentration of the impurity peak based on the calibration curve derived from the standard. | To ensure the level of this compound is below the specified limit. |

Advanced Analytical Methodologies for Characterization and Quantification of Abacavir 5 Beta D Glucuronide

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating Abacavir (B1662851) 5'-beta-D-glucuronide from complex mixtures, such as biological fluids, to enable accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Abacavir 5'-beta-D-glucuronide. A simple, reversed-phase HPLC assay has been successfully developed and validated for the simultaneous measurement of abacavir and its two major metabolites, the 5'-glucuronide and a 5'-carboxylate, in human urine and cerebrospinal fluid. nih.govobolibrary.org This method typically involves minimal sample preparation, such as centrifugation to remove particulates, followed by dilution of the supernatant before injection into the HPLC system. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, with a wavelength of 295 nm being effective for quantifying abacavir and its metabolites. nih.govobolibrary.org The linearity of these HPLC-UV methods has been established over relevant concentration ranges, demonstrating their suitability for quantitative analysis in research settings. researchgate.net For instance, one validated method demonstrated linearity for abacavir over a concentration range of 20–2000 ng/mL in plasma. researchgate.net While fluorescence detection is a possible modality, UV detection is more commonly cited in the literature for this specific analyte.

Table 1: Example of HPLC Method Parameters for Abacavir and Metabolites

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) researchgate.netsphinxsai.com |

| Flow Rate | Typically around 1.0 mL/min researchgate.netsphinxsai.com |

| Detection | UV at 270-295 nm nih.govsphinxsai.com |

| Run Time | Can vary, with some methods achieving separation in under 15 minutes researchgate.net |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity and Specificity

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govmdpi.com This technique offers significant advantages over conventional HPLC-UV, including lower limits of quantification and the ability to perform multiplex analysis of several analytes in a single run. nih.gov

UHPLC-MS/MS methods have been developed for the simultaneous quantification of multiple nucleoside reverse transcriptase inhibitors (NRTIs), including abacavir, and their metabolites in plasma and cerebrospinal fluid (CSF). nih.gov These methods are characterized by short analysis times, often under 5 minutes, and high selectivity, achieved through multiple reaction monitoring (MRM). nih.govresearchgate.net The use of stable isotopically labeled internal standards is common to ensure accuracy and precision. mdpi.com

Development and Validation of Analytical Methods for this compound in Biological and Chemical Matrices for Research Purposes

The development and validation of analytical methods for this compound are critical for ensuring the reliability of research findings. Validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability. nih.govoup.com

For instance, a validated LC-MS-MS method for abacavir in human plasma demonstrated excellent linearity over a range of 29.8–9318 ng/mL, with a rapid analysis time of 2.0 minutes. oup.com The mean recovery of the analyte was reported to be 86.8%. oup.com Such validated methods are crucial for pharmacokinetic studies and therapeutic drug monitoring research. oup.comjfda-online.com The development process often involves optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to minimize matrix effects and improve analyte recovery. oup.comnih.gov

Table 2: Key Validation Parameters for an LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 nih.gov |

| Precision (%RSD) | < 15% (except at LLOQ, < 20%) oup.com |

| Accuracy (%Bias) | Within ±15% (except at LLOQ, ±20%) oup.com |

| Recovery | Consistent, precise, and reproducible oup.com |

| LLOQ | Lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy oup.com |

Spectroscopic Elucidation of Glucuronide Structure and Conformation

Spectroscopic techniques are vital for the definitive identification and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition and molecular formula of this compound. researchgate.netnih.gov This technique is crucial for confirming the identity of the metabolite.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments allow for detailed analysis of the fragmentation patterns of the protonated molecule ([M+H]+). nih.gov For abacavir, the primary fragmentation involves the loss of the cyclopentene (B43876) methanol (B129727) group, resulting in a characteristic product ion corresponding to the protonated purine (B94841) base. nih.govbiomedres.us The fragmentation of the glucuronide conjugate would show a characteristic neutral loss of the glucuronic acid moiety (176 Da). Analysis of these fragmentation pathways provides definitive structural confirmation. researchgate.net

Application of Stable Isotope Labeling for Quantitative and Mechanistic Analytical Research

The use of stable isotope labeling represents a cornerstone in modern drug metabolism and pharmacokinetic (DMPK) research, offering significant advantages in both the precise quantification of analytes and the elucidation of complex metabolic pathways. symeres.comiris-biotech.de Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into drug molecules to create isotopologues that are chemically identical to the parent compound but have a higher mass. symeres.comiris-biotech.de This mass difference is readily detectable by mass spectrometry (MS), making it a powerful tool for analytical research involving Abacavir and its metabolites like this compound. nih.gov

Quantitative Analysis using Stable Isotope Labeled Internal Standards

In bioanalytical quantification, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards. nih.gov The fundamental principle is that a known quantity of the SIL internal standard is added to a sample before processing. Because the SIL internal standard has nearly identical physicochemical properties to the analyte (e.g., this compound), it co-elutes during chromatography and experiences the same variations in sample extraction, handling, and, crucially, the same degree of matrix effects and ionization efficiency in the mass spectrometer's source. nih.gov This co-behavior allows for highly accurate and precise correction of any signal variability, leading to robust and reliable quantification. iris-biotech.de

For the analysis of Abacavir, SIL internal standards such as [²H₅]-Abacavir and Abacavir-d₄ have been systematically used in multiplex UHPLC-MS/MS assays to confidently manage potential matrix effects from complex biological samples like plasma. nih.govmdpi.com The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the native analyte and its heavier SIL internal standard, enabling ratiometric quantification.

Table 1: Example of MS/MS Parameters for Abacavir Quantification using a Stable Isotope Labeled Internal Standard This table is based on data for Abacavir analysis, illustrating the principle applied for its metabolites.

| Analyte | Internal Standard | ESI Polarity | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|---|

| Abacavir | [²H₅]-Abacavir | Positive (+) | 287.2 | 191.1 / 150.1 |

| [²H₅]-Abacavir | - | Positive (+) | 292.2 | 196.1 |

Data sourced from a study on the determination of nucleosidic reverse transcriptase inhibitors. nih.gov

Application in Mechanistic Research

Beyond quantification, stable isotopes are invaluable for probing metabolic mechanisms. symeres.com By strategically placing a stable isotope, such as deuterium, at a site of metabolic modification, researchers can investigate specific enzymatic pathways through the kinetic isotope effect (KIE). researchgate.net The KIE occurs because a bond involving a heavier isotope (like a carbon-deuterium bond) has a lower vibrational frequency and higher activation energy for cleavage compared to its lighter counterpart (a carbon-hydrogen bond). Consequently, enzymatic reactions that involve breaking this bond proceed more slowly. liverpool.ac.uk

Table 2: Application of Deuterium Labeling for Mechanistic Studies of Abacavir Metabolism

| Compound | Isotopic Label Position | Research Objective | Key Finding |

|---|---|---|---|

| Deuterated-Abacavir (D₂-ABC) | 5'-position (C-H bonds replaced with C-D bonds) | To investigate the role of oxidative metabolism by retarding the pathway via the kinetic isotope effect. | A kinetic isotope effect was observed, confirming an altered metabolism compared to the non-labeled compound and providing evidence for the oxidative pathway's role. liverpool.ac.uk |

Theoretical and Computational Approaches to Abacavir Glucuronidation

Molecular Docking and Dynamics Simulations of Abacavir-UGT Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry for predicting and analyzing how a ligand, such as abacavir (B1662851), binds to a protein receptor like a UGT enzyme. nih.gov These methods are crucial for rationalizing enzyme specificity and guiding drug design. nih.govbenthamscience.com

Molecular Docking: The primary goal of molecular docking is to predict the preferred orientation and position of a ligand within an enzyme's active site, forming a stable complex. nih.gov Since high-resolution crystal structures for most human UGTs are unavailable, the process typically begins with homology modeling. benthamscience.comtandfonline.comacs.org A three-dimensional model of the target UGT isoform is constructed using the amino acid sequence and a crystallographically solved structure of a related protein as a template. tandfonline.comacs.org

Once a reliable model of the UGT enzyme is built, abacavir and the cofactor, UDP-glucuronic acid (UDPGA), are computationally docked into the predicted binding domains—the N-terminal domain for the aglycone (abacavir) and the C-terminal domain for the UDPGA cofactor. tandfonline.comacs.org Docking algorithms sample a vast number of possible conformations and orientations, evaluating each based on a scoring function that estimates the binding affinity. nih.gov For abacavir, a successful docking pose would place its 5'-hydroxyl group in close proximity to the C1' atom of the glucuronic acid moiety of UDPGA and near key catalytic residues within the active site, orienting it for nucleophilic attack. optibrium.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the abacavir-UGT-UDPGA complex over time. researchgate.netnih.gov While docking provides a static snapshot, MD simulations apply the principles of classical mechanics to calculate the trajectory of every atom in the system, revealing how the complex moves and fluctuates in a simulated physiological environment. researchgate.netresearchgate.net These simulations, often run for hundreds of nanoseconds, can:

Assess the stability of the binding pose predicted by docking.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Reveal conformational changes in the enzyme upon substrate binding, such as the movement of flexible loop regions to enclose the active site. rsc.org

Provide a structural ensemble for more advanced analyses like binding free energy calculations. nih.gov

For the abacavir-UGT system, MD simulations could elucidate the precise interactions that hold abacavir in the active site and confirm whether the orientation is conducive to the glucuronidation reaction.

In Silico Prediction of Glucuronidation Sites and Metabolite Formation Potentials

In silico metabolite prediction tools have become indispensable in early drug discovery for identifying potential metabolic "hot-spots" on a molecule. oup.comoup.com These tools use a variety of computational models to predict the site of metabolism (SOM), including glucuronidation sites. nih.gov For abacavir, these methods can be used to computationally validate that the 5'-hydroxyl group is the most probable site for conjugation with glucuronic acid.

The prediction of glucuronidation sites is typically achieved through several approaches:

Rule-Based/Expert Systems: These systems (e.g., Meteor, SyGMa) contain a curated knowledge base of established metabolic reactions and biotransformation rules derived from experimental data. frontiersin.orgnih.gov A molecule is processed through these rules to identify functional groups (e.g., hydroxyls, amines, carboxylic acids) known to undergo glucuronidation. oup.comnih.gov

Machine Learning Models: More recent approaches utilize machine learning algorithms (e.g., support vector machines, graph neural networks) trained on large datasets of known UGT substrates and their corresponding SOMs. oup.comnih.gov These models learn complex relationships between a molecule's structural features and its metabolic fate, enabling them to predict whether a new compound will be a UGT substrate and where the reaction will occur. nih.gov

Reactivity-Based Models: Some tools incorporate quantum mechanical calculations to estimate the chemical reactivity of different sites on a molecule, as the reaction is more likely to occur at more reactive sites. optibrium.comresearchgate.net

For abacavir, its structure contains a primary alcohol at the 5'-position of the cyclopentene (B43876) ring. This functional group is a well-known substrate for UGT enzymes. In silico prediction tools would readily identify this hydroxyl group as a highly probable site of glucuronidation, a prediction that aligns perfectly with the experimentally observed major metabolite, Abacavir 5'-β-D-glucuronide.

Table 1: Overview of In Silico Approaches for Site of Metabolism Prediction

| Approach Type | Methodology | Application to Abacavir Glucuronidation | Example Tools |

| Expert/Rule-Based Systems | Utilizes a database of known biotransformation rules to identify metabolically labile functional groups. | Identifies the primary alcohol on abacavir as a functional group commonly undergoing glucuronidation. | Meteor, SyGMa, BioTransformer frontiersin.orgnih.gov |

| Machine Learning | Employs algorithms trained on known substrate data to recognize patterns indicative of UGT-mediated metabolism. | Predicts that abacavir is a likely UGT substrate and that the 5'-hydroxyl is the most probable reaction site. | Meta-UGT, GLORYx nih.govnih.gov |

| Reactivity Modeling | Uses quantum mechanics to calculate properties like activation energy to determine the most chemically reactive site. | Calculates that the 5'-hydroxyl oxygen is a potent nucleophile, making it the most reactive site for the glucuronidation reaction. | Part of comprehensive predictors like StarDrop's P450 models, with emerging application to UGTs. optibrium.comoptibrium.com |

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Transition States

While docking and MD simulations describe the binding and dynamics of the substrate, quantum chemical calculations are used to model the chemical reaction itself. benthamscience.comrsc.org These methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM), provide profound insights into the reaction mechanism, energetics, and the structure of the short-lived transition state. researchgate.netresearchgate.net

The glucuronidation of abacavir is understood to proceed via a direct displacement S_N2-type reaction mechanism. optibrium.comresearchgate.net In this process, the oxygen atom of abacavir's 5'-hydroxyl group acts as a nucleophile, attacking the anomeric carbon (C1') of the UDPGA cofactor. This attack leads to the cleavage of the bond between the C1' carbon and the UDP leaving group, with an inversion of stereochemistry at the anomeric carbon. acs.org

A QM/MM simulation would be applied as follows:

System Partitioning: The system is divided into a QM region and an MM region. The QM region, treated with high-accuracy quantum mechanics, would include the reacting atoms: abacavir's 5'-hydroxyl group, the glucuronic acid moiety and diphosphate (B83284) of UDPGA, and the side chains of key enzymatic residues (e.g., the proposed "catalytic dyad" that acts as a base). researchgate.netacs.org The rest of the protein and solvent are treated with the computationally less expensive MM force field.

Potential Energy Surface Mapping: The simulation maps the potential energy surface of the reaction to identify the lowest energy path from reactants (abacavir + UDPGA) to products (Abacavir 5'-β-D-glucuronide + UDP).

Transition State Characterization: This mapping allows for the precise characterization of the transition state structure, identifying the bond lengths and charge distribution at the peak of the reaction energy barrier. rsc.orgdoi.org

Activation Energy Calculation: The height of this energy barrier, the activation energy (Ea), can be calculated. optibrium.com A lower activation energy indicates a faster reaction rate. This could be used to compare the likelihood of glucuronidation at different sites or by different UGT isoforms. rsc.org

By applying QM/MM methods to the glucuronidation of abacavir, researchers could gain a fundamental understanding of how the UGT enzyme catalyzes this specific reaction, detailing the electronic rearrangements and the critical role of active site residues in stabilizing the transition state. rsc.orgworktribe.com

Research Applications and Future Perspectives in Chemical Biology and Metabolomics

Utilization of Abacavir (B1662851) 5'-beta-D-Glucuronide as a Probe for UGT Activity in In Vitro Assays

In the realm of drug metabolism, chemical probes are essential tools for characterizing the activity and specificity of metabolic enzymes. tandfonline.comtandfonline.com These probes are typically substrates that are selectively metabolized by a single enzyme isoform, allowing researchers to measure the activity of that specific enzyme in complex biological samples like human liver microsomes (HLM). nih.govnih.gov The formation of a specific metabolite, therefore, serves as a proxy for enzyme activity.

While Abacavir 5'-beta-D-Glucuronide itself is the product of an enzymatic reaction, its formation from the parent drug, abacavir, is a direct measure of UDP-glucuronosyltransferase (UGT) activity. pharmgkb.orgnih.govreactome.org In vitro studies using HLM or recombinant UGT enzymes can quantify the rate of abacavir glucuronidation to assess the function of the UGT enzymes involved. scielo.br Although the specific UGT isoforms responsible for abacavir glucuronidation have not been definitively identified in all literature, the process is a major metabolic pathway. pharmgkb.orgreactome.orgdrugbank.com

Contribution to Fundamental Understanding of Glucuronidation Processes of Nucleoside Analogs

The investigation of this compound has significantly contributed to the broader understanding of how nucleoside analogs are processed by phase II metabolic enzymes. Glucuronidation is a critical detoxification pathway that converts lipophilic compounds into more water-soluble forms that can be readily excreted. researchgate.netnih.gov For many nucleoside analogs, this is a primary route of elimination.

Key insights gained from studying abacavir glucuronidation include:

Confirmation of Glucuronidation as a Major Pathway: Mass balance studies have definitively shown that this compound is a major metabolite, accounting for approximately 36% of an administered abacavir dose recovered in urine. pharmgkb.orgnih.govdrugbank.comnih.gov This solidified the importance of UGT-mediated metabolism for carbocyclic nucleoside analogs, not just those with a traditional ribose ring.

Understanding of Metabolic Competition: Research on nucleoside analogs has revealed the potential for drug-drug interactions at the level of UGT enzymes. For example, in vitro studies have shown that different nucleoside analogs can inhibit the glucuronidation of others. researchgate.net Specifically, efavirenz, which is metabolized by UGT2B7, was found to be a potent competitive inhibitor of zidovudine (B1683550) glucuronidation, as both are substrates for the same enzyme. nih.govresearchgate.net This highlights that co-administered nucleoside analogs that share a UGT pathway may compete, affecting their clearance and disposition.

The table below summarizes the role of UGTs in the metabolism of several key nucleoside analogs, illustrating the commonality of this pathway and the specific enzymes involved.

| Nucleoside Analog | Primary UGT Isoform(s) | Key Findings |

| Abacavir | UGT family (specific isoforms not fully elucidated) | Glucuronidation is a major metabolic pathway, producing an inactive metabolite. pharmgkb.orgdrugbank.com |

| Zidovudine (AZT) | UGT2B7 | UGT2B7 is the exclusive enzyme for AZT glucuronidation; used as a probe for UGT2B7 activity. nih.govresearchgate.net |

| Lamivudine | UGTs (minor pathway) | Primarily cleared renally, but can inhibit glucuronidation of other drugs. researchgate.net |

| Efavirenz | UGT2B7 | Primarily metabolized by UGT2B7; can competitively inhibit the glucuronidation of AZT. nih.govresearchgate.net |

Development of Biochemical Tools and Reagents Incorporating this compound

The primary application of pure, synthesized this compound is as a biochemical reagent, specifically as an analytical standard or reference material. synzeal.comscbt.comlgcstandards.com Its availability is indispensable for a variety of research and analytical activities that require precise identification and quantification.

Analytical Reference Standard: In pharmacokinetic and metabolism studies, the development of validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential. nih.govobolibrary.org Certified reference standards of this compound are used to:

Confirm the identity of the metabolite in biological samples (e.g., plasma, urine) by comparing retention times and mass spectra. nih.govobolibrary.org

Construct calibration curves to accurately quantify the concentration of the metabolite. nih.gov

Assess the stability of the metabolite in biological matrices under various storage and handling conditions. nih.gov

Reagent for In Vitro Research: While not incorporated into more complex probes, the pure metabolite can be used in transport studies. Glucuronide conjugates are often substrates for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov In vitro experiments using membrane vesicles or cell-based assays could utilize this compound to investigate its potential as a substrate for these transporters, helping to elucidate the mechanisms of its cellular and biliary excretion.

As of now, the literature does not describe the incorporation of this compound into more complex biochemical tools such as fluorescent probes or affinity matrices. Its primary role remains as a critical reference compound for analytical and metabolic research. mybiosource.comsussex-research.com

Integration into Metabolomics Workflows for Comprehensive Metabolic Profiling in Non-Clinical Contexts

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system to understand its physiological state. eur.nl This can involve untargeted analysis, which screens for all detectable metabolites, or targeted analysis, which focuses on a predefined list of compounds. mdpi.com

The analysis of this compound is frequently integrated into targeted metabolomics workflows in non-clinical research. These workflows are crucial for understanding the disposition and metabolic fate of the parent drug in preclinical models. A typical workflow involves several key steps:

Sample Collection and Preparation: In non-clinical studies (e.g., incubations with liver microsomes, cell cultures, or animal models), biological samples are collected. A crucial step is quenching metabolic activity to ensure the measured metabolite concentrations reflect the state at the time of collection. eur.nl

Metabolite Extraction: Methods are optimized to efficiently extract abacavir and its metabolites from the biological matrix. nih.gov

Analytical Measurement: LC-MS/MS is the gold standard for quantifying drug metabolites. A validated method is used to separate the parent drug from its metabolites, including the glucuronide and carboxylate forms, and quantify them with high sensitivity and specificity. nih.govobolibrary.orgmdpi.com

Data Analysis: The concentration of this compound is measured over time or in response to different conditions. This data is used to calculate key pharmacokinetic parameters or to assess the impact of genetic or chemical factors on the drug's metabolism.

The table below outlines key parameters for a validated HPLC method used to quantify this compound in non-clinical and clinical samples, demonstrating its integration into a quantitative analytical workflow. nih.gov

| Analytical Parameter | Details for this compound (361W94) |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Stationary Phase | Kromasil octadecyl column |

| Mobile Phase | 25 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) with a methanol (B129727)/acetonitrile (B52724) gradient |

| Detection Wavelength | 295 nm |

| Assay Range (Urine) | 0.56 to 52.1 µg/ml |

| Accuracy (% Diff) | Within 3% to 7% of the nominal value |

| Precision (% CV) | < 8% |

By integrating the measurement of this compound into these workflows, researchers can build a comprehensive profile of the drug's metabolic pathway. This is critical in preclinical toxicology to determine if metabolites accumulate in certain tissues and in drug-drug interaction studies to see if co-administered compounds alter the metabolic profile. drugbank.com

Q & A

Basic: What analytical techniques are recommended for structural confirmation and purity assessment of Abacavir 5'-β-D-Glucuronide in research settings?

To confirm the structure and purity of Abacavir 5'-β-D-Glucuronide, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify functional groups and confirm the glucuronide moiety’s stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can verify the molecular ion peak (m/z 462.46) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) and hydroxyl (O-H) stretches from the glucuronide group .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection, referencing pharmacopeial standards (e.g., USP/EP) for validation .

Advanced: How should researchers optimize pH conditions for adsorption studies involving Abacavir 5'-β-D-Glucuronide in environmental or pharmacokinetic matrices?

Adsorption efficiency of Abacavir 5'-β-D-Glucuronide is pH-dependent due to its ionization state. Key steps include:

- Determine pKa Values : Abacavir’s peripheral nitrogen (NH₂) has a pKa of ~5.06, protonating to NH₃⁺ at pH < 5 .

- Electrostatic Interactions : At pH ≥ 5, the compound is neutral, enabling adsorption via hydrogen bonding or hydrophobic interactions. Below pH 5, electrostatic repulsion occurs if the adsorbent carries a positive charge (e.g., aliquat 336) .

- Experimental Validation : Conduct adsorption experiments across pH 2–10, monitoring extraction efficiency. Maximum adsorption for molecularly imprinted polymers (MIPs) occurs at pH 5–10 (>60% efficiency), while pH 2 results in poor performance due to charge repulsion .

Basic: What are the critical storage conditions and stability considerations for Abacavir 5'-β-D-Glucuronide in laboratory settings?

- Temperature : Store at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Solutions in organic solvents (e.g., DMSO) should be stored at -80°C (2 years) or -20°C (1 year) .

- Light and Humidity : Protect from direct sunlight and moisture by sealing containers and using desiccants.

- Safety : Follow GHS guidelines for handling carcinogenic and mutagenic compounds, including PPE (gloves, goggles) and ventilation .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data for Abacavir 5'-β-D-Glucuronide, particularly in metabolite quantification?

Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized Calibration Curves : Use certified reference standards (e.g., CAS 384329-76-4) to minimize batch-to-batch variability .

- Matrix Effects : Validate LC-MS/MS methods with matrix-matched calibration (e.g., plasma, urine) to account for ion suppression/enhancement .

- Cross-Lab Validation : Collaborate with independent labs to compare extraction protocols (e.g., solid-phase extraction vs. liquid-liquid extraction) and statistical analysis methods .

Basic: What synthetic routes are documented for the preparation of Abacavir 5'-β-D-Glucuronide, and what are their key challenges?

- Enzymatic Glucuronidation : Use human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT1A1) to conjugate Abacavir with UDP-glucuronic acid. Challenges include low yield (<30%) and enzyme inactivation .

- Chemical Synthesis : Protect the 5'-hydroxyl group of Abacavir, followed by glucuronyl donor coupling (e.g., Koenigs-Knorr reaction). Stereochemical control of the β-D-glucuronide bond is critical to avoid α-anomer formation .

Advanced: What experimental strategies are recommended to study the genetic toxicity of Abacavir 5'-β-D-Glucuronide in in vitro models?

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .

- Comet Assay : Quantify DNA strand breaks in human hepatocytes (e.g., HepG2 cells) exposed to 10–100 µM concentrations .

- CYP450 Inhibition Studies : Evaluate interactions with CYP3A4/2B6 using fluorogenic substrates to identify metabolic interference .

Basic: How should researchers validate chromatographic methods for quantifying Abacavir 5'-β-D-Glucuronide in biological samples?

- Selectivity : Test for interference from endogenous compounds (e.g., proteins, lipids) and related metabolites (e.g., Abacavir Impurity 2) .

- Linearity and Sensitivity : Ensure a dynamic range of 1–1000 ng/mL with a limit of quantification (LOQ) ≤5 ng/mL .

- Recovery Rates : Compare spiked samples (n=6) to pure standards; acceptable recovery is 85–115% .

Advanced: What computational approaches can predict the metabolic fate of Abacavir 5'-β-D-Glucuronide in human populations with genetic polymorphisms?

- Molecular Docking : Simulate interactions between Abacavir 5'-β-D-Glucuronide and UGT enzymes to identify polymorphism-sensitive binding sites (e.g., UGT1A1*28 allele) .

- Population Pharmacokinetics (PopPK) : Use NONMEM or Monolix to model inter-individual variability in glucuronidation rates, incorporating covariates like HLA-B*5701 status .

Basic: What are the key safety protocols for handling Abacavir 5'-β-D-Glucuronide in laboratory experiments?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with ethanol, and dispose as hazardous waste .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers address batch-to-batch variability in Abacavir 5'-β-D-Glucuronide synthesis for reproducibility in longitudinal studies?

- Quality Control (QC) Metrics : Implement in-process checks (e.g., TLC, HPLC) at each synthesis step to monitor intermediate purity .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio) and reduce variability .

- Stability-Indicating Methods : Perform forced degradation studies (heat, light, pH) to identify labile functional groups and refine storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.